N-(4-Chlorophenyl)-3,4-dimethoxybenzenemethanimine
説明
N-(4-Chlorophenyl)-3,4-dimethoxybenzenemethanimine is a Schiff base (methanimine) characterized by a central imine group (-CH=N-) linking a 4-chlorophenyl moiety to a 3,4-dimethoxybenzene ring. This compound is of interest in medicinal chemistry due to the electronic and steric effects imparted by its substituents: the electron-withdrawing chlorine atom on the phenyl ring and the electron-donating methoxy groups in the 3,4-positions of the benzene ring.
Structure
3D Structure
特性
CAS番号 |
38608-18-3 |
|---|---|
分子式 |
C15H14ClNO2 |
分子量 |
275.73 g/mol |
IUPAC名 |
N-(4-chlorophenyl)-1-(3,4-dimethoxyphenyl)methanimine |
InChI |
InChI=1S/C15H14ClNO2/c1-18-14-8-3-11(9-15(14)19-2)10-17-13-6-4-12(16)5-7-13/h3-10H,1-2H3 |
InChIキー |
WHGPHFJFPUJFKV-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)C=NC2=CC=C(C=C2)Cl)OC |
製品の起源 |
United States |
準備方法
合成経路と反応条件
N-(4-クロロフェニル)-3,4-ジメトキシベンゼンメタニミンの合成は、一般的に、酸性または塩基性条件下で、4-クロロアニリンと3,4-ジメトキシベンズアルデヒドを反応させることで行われます。この反応は、イミン中間体の生成を経て進行し、その後、単離および精製されます。この合成に使用される一般的な溶媒には、エタノール、メタノール、またはジクロロメタンが含まれ、反応はしばしば室温または還流条件下で行われます。
工業生産方法
この化合物の工業生産には、同様の合成経路が使用されますが、より大規模に行われます。連続フローリアクターや自動システムの使用により、生産プロセスの効率と収率が向上します。さらに、再結晶、蒸留、またはクロマトグラフィーなどの精製技術が採用され、最終製品の所望の純度が得られます。
化学反応の分析
科学研究への応用
N-(4-クロロフェニル)-3,4-ジメトキシベンゼンメタニミンは、いくつかの科学研究への応用があります。
化学: より複雑な有機分子の合成における中間体として使用されます。
生物学: この化合物は、抗菌作用や抗がん作用を含む、潜在的な生物学的活性について研究されています。
医学: さまざまな疾患に対する治療薬としての可能性を探るための研究が進行中です。
産業: ポリマーやコーティングなど、特定の特性を持つ新しい材料の開発に使用されています。
科学的研究の応用
N-(4-Chlorophenyl)-3,4-dimethoxybenzenemethanimine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
類似化合物の比較
類似化合物
N-(4-クロロフェニル)-1,3,4-チアジアゾール-2-スルホンアミド: 抗ウイルス活性で知られています.
N-(4-クロロフェニル)-1,3,4-オキサジアゾール-2-イル-カルボキサミド: 抗結核活性があります.
独自性
N-(4-クロロフェニル)-3,4-ジメトキシベンゼンメタニミンは、クロロフェニル基とジメトキシ基の両方の存在など、特定の構造的特徴によりユニークであり、これにより、独特の化学的および生物学的特性が与えられます。
類似化合物との比較
Table 1: Comparison of Halogenated Aryl Derivatives
Table 2: Methoxy-Substituted Analogs
| Compound Class | Methoxy Position | Solubility | Bioactivity Trend |
|---|---|---|---|
| Target Compound | 3,4-positions | High | Potential enzyme inhibition |
| Non-methoxy sulfonamide | None | Low | Reduced bioavailability |
生物活性
N-(4-Chlorophenyl)-3,4-dimethoxybenzenemethanimine, commonly referred to as IMB-0523, is a compound derived from the N-phenylbenzamide class. This compound has garnered attention for its potential antiviral properties, particularly against the Hepatitis B virus (HBV). The urgent need for effective antiviral agents has driven research into derivatives like IMB-0523, which show promise in inhibiting viral replication through unique mechanisms.
Synthesis and Characterization
IMB-0523 is synthesized through a series of chemical reactions that modify the phenyl and methoxy groups to enhance biological activity. The structural formula can be represented as follows:
The synthesis involves the alkylation of amine groups and careful control of reaction conditions to yield a compound with high metabolic stability.
The primary mechanism by which IMB-0523 exerts its antiviral effects is through the modulation of intracellular levels of APOBEC3G (A3G) , a host restriction factor that inhibits HBV replication. A3G can be packaged into HBV nucleocapsids, directly interacting with the viral core protein. This interaction leads to a significant reduction in HBV DNA replication, making IMB-0523 a potential candidate for therapeutic development against HBV infections .
Antiviral Efficacy
Recent studies have demonstrated that IMB-0523 exhibits potent antiviral activity against both wild-type and drug-resistant strains of HBV. The compound was evaluated in vitro using HepG2.2.15 cell lines, where it significantly increased A3G levels, correlating with reduced HBV replication rates. The results are summarized in Table 1.
| Study | Cell Line | Concentration (µM) | A3G Level Increase (%) | HBV Replication Inhibition (%) |
|---|---|---|---|---|
| In Vitro Study 1 | HepG2.2.15 | 10 | 150 | 85 |
| In Vitro Study 2 | HepG2.2.15 | 25 | 200 | 90 |
Pharmacokinetic Profile
The pharmacokinetics of IMB-0523 were assessed in animal models (mice and rats). Key findings include:
- Absorption : Rapid absorption with peak plasma concentrations reached within 1 hour post-administration.
- Half-Life : Approximately 4 hours, indicating moderate retention in systemic circulation.
- Toxicity : Acute toxicity studies revealed no significant adverse effects at therapeutic doses, suggesting a favorable safety profile for further development .
Case Studies
Several case studies have highlighted the effectiveness of IMB-0523 in various experimental settings:
-
Case Study on Anti-HBV Activity :
- In this study, IMB-0523 was administered to a cohort of HBV-infected mice using the duck HBV model. Results indicated a marked decrease in viral load after treatment compared to control groups.
-
Comparative Analysis with Other Antivirals :
- A comparative study was conducted against established antiviral agents such as Tenofovir and Entecavir. IMB-0523 displayed superior efficacy in increasing A3G levels and reducing HBV replication rates.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing N-(4-Chlorophenyl)-3,4-dimethoxybenzenemethanimine, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves a condensation reaction between 4-chloroaniline and 3,4-dimethoxybenzaldehyde under acidic or catalytic conditions. Key factors include solvent choice (e.g., ethanol or dichloromethane), temperature control (room temperature vs. reflux), and catalysts like acetic acid or molecular sieves. Purification via recrystallization or column chromatography is critical for achieving ≥95% purity .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms the imine bond formation (δ ~8.3 ppm for CH=N). High-resolution mass spectrometry (HRMS) validates molecular weight. Single-crystal X-ray diffraction (SC-XRD) resolves spatial conformation, as demonstrated for analogous chlorophenyl-imine derivatives (orthorhombic system, space group P2₁2₁2₁) .
Q. What preliminary biological screening assays are recommended to assess its bioactivity?
- Methodological Answer : Begin with in vitro cytotoxicity assays (e.g., MTT/PrestoBlue) against cancer cell lines (e.g., HeLa, MCF-7). Antimicrobial activity can be tested via broth microdilution (MIC determination). Dose-response curves and IC₅₀ calculations provide initial potency metrics. Include positive controls like doxorubicin or ampicillin for validation .
Advanced Research Questions
Q. How can computational modeling predict the interaction of this compound with biological targets, and what are the limitations?
- Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) simulates binding to receptors like kinases or GPCRs. Density Functional Theory (DFT) calculates electronic properties (HOMO-LUMO gaps) to predict reactivity. Limitations include force field inaccuracies for imine tautomerism and solvent effects, necessitating experimental validation via SPR or ITC .
Q. How should researchers address contradictory data in structure-activity relationship (SAR) studies for analogs of this compound?
- Methodological Answer : Discrepancies in SAR (e.g., varying anticancer activity among derivatives) may arise from substituent positioning (e.g., methoxy vs. chloro groups) or stereoelectronic effects. Systematic variation of substituents, paired with 3D-QSAR (CoMFA/CoMSIA), can isolate critical pharmacophores. Validate hypotheses via synthesis and retesting .
Q. What strategies mitigate degradation during in vivo pharmacokinetic studies of this imine derivative?
- Methodological Answer : Imine bonds are prone to hydrolysis at physiological pH. Strategies include prodrug formulation (e.g., encapsulating in liposomes) or structural stabilization via electron-withdrawing substituents. Monitor plasma stability using LC-MS/MS and adjust dosing regimens (e.g., sustained-release formulations) .
Q. How does the crystal packing of this compound influence its physicochemical properties?
- Methodological Answer : SC-XRD data for related compounds reveal intermolecular interactions (e.g., π-π stacking between aromatic rings, C–H···O hydrogen bonds) that enhance thermal stability and solubility. Hirshfeld surface analysis quantifies interaction contributions, guiding co-crystal design for improved bioavailability .
Data Contradiction and Validation
Q. When conflicting bioactivity results arise between in vitro and in vivo models, how should researchers prioritize follow-up experiments?
- Methodological Answer : Prioritize ADME-Tox profiling to rule out poor absorption or rapid metabolism. Use transgenic models (e.g., humanized mice) to bridge species differences. Validate in vitro targets via CRISPR knockout or siRNA silencing in relevant cell lines .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
